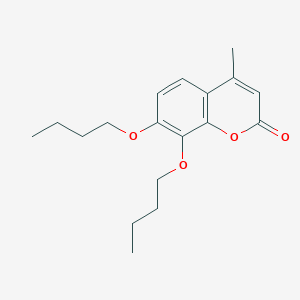
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学研究应用
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also modulate the activity of other enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has been shown to exert a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has also been shown to modulate the activity of neurotransmitters and receptors involved in pain perception and mood regulation.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide also exhibits a high degree of stability and solubility in various solvents, making it suitable for use in a range of experimental settings.
However, there are also some limitations associated with the use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide may also exhibit off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide. Another area of focus is the investigation of the potential use of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide and to identify its molecular targets.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been shown to exhibit a range of biochemical and physiological effects. Despite some limitations, N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide has several advantages for lab experiments and holds promise for future research into the treatment of various diseases.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(phenylacetyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with phenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained after purification by recrystallization.
属性
分子式 |
C21H19NO4S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19NO4S/c1-26-19-14-12-18(13-15-19)22(21(23)16-17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
InChI 键 |
NJPAETOGDMZFTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)

![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)